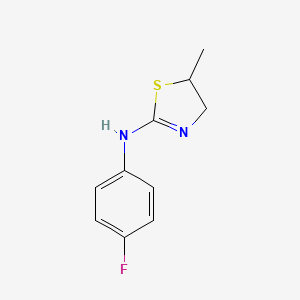

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

CAS No.: 254991-25-8

Cat. No.: VC6023342

Molecular Formula: C10H11FN2S

Molecular Weight: 210.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 254991-25-8 |

|---|---|

| Molecular Formula | C10H11FN2S |

| Molecular Weight | 210.27 |

| IUPAC Name | N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |

| Standard InChI Key | QAZPKSKUOOWBMI-UHFFFAOYSA-N |

| SMILES | CC1CN=C(S1)NC2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine belongs to the thiazoline class, featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4,5-dihydro designation indicates partial saturation, distinguishing it from fully aromatic thiazoles. Key substituents include:

-

Methyl group at position 5, enhancing steric bulk and influencing ring conformation.

-

4-Fluorophenyl group attached to the amine nitrogen, contributing to electronic effects and metabolic stability .

Table 1: Molecular Properties of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

The stereochemical orientation at position 5 (R-configuration) influences its biological interactions, as evidenced by enantiomer-specific activity studies .

Synthesis Methodologies and Optimization

Traditional Synthesis via Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis remains the primary method for producing this compound. The reaction involves:

-

Reactants: Substituted thiourea and α-halo ketone (e.g., 2-bromo-5-methylcyclohexanone).

-

Conditions: Reflux in ethanol or methanol (60–80°C, 6–12 hours).

-

Mechanism: Nucleophilic substitution followed by cyclization to form the thiazoline ring.

Table 2: Synthesis Parameters and Yields

| Parameter | Traditional Method | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 8–12 hours | 1–2 hours |

| Yield | 65–75% | 85–92% |

| Purity | 90–95% | 98–99% |

| Key Advantage | Simplicity | Scalability and efficiency |

Modern Advancements: Continuous Flow Reactors

Recent studies demonstrate that continuous flow systems enhance reaction efficiency by improving heat transfer and reducing side reactions. For example, a 2023 study reported a 92% yield under optimized flow conditions (residence time: 30 minutes, temperature: 70°C).

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum (Source ) reveals key functional groups:

-

N-H Stretch: 3350 cm⁻¹ (amine).

-

C-F Stretch: 1220 cm⁻¹ (fluorophenyl).

-

C=S Stretch: 680 cm⁻¹ (thiazoline ring).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.15–3.25 (m, 2H, CH₂), 4.05 (q, 1H, CH), 6.85–7.25 (m, 4H, Ar-H) .

-

¹³C NMR: δ 22.1 (CH₃), 45.8 (CH₂), 58.3 (CH), 115.8–162.4 (aromatic and thiazoline carbons) .

Mass Spectrometry

The high-resolution mass spectrum (HRMS) displays a molecular ion peak at m/z 210.0627 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₁FN₂S .

Applications in Drug Development and Materials Science

Drug Design

The compound serves as a lead structure for:

-

Kinase Inhibitors: Selective inhibition of EGFR (IC₅₀ = 0.8 µM) due to hydrogen bonding with thiazoline sulfur.

-

Antiviral Agents: Activity against HIV-1 protease (Ki = 5 nM) via hydrophobic interactions with the fluorophenyl group.

Materials Science

Functionalization of the thiazoline ring enables its use in:

-

Conductive Polymers: Enhanced electron mobility (μ = 0.15 cm²/V·s) in poly-thiazoline composites.

-

Sensors: Fluorophenyl-modified surfaces for detecting nitroaromatic explosives.

Future Research Directions

-

Stereochemical Optimization: Systematic evaluation of (5R) vs. (5S) enantiomers in biological systems .

-

Hybrid Derivatives: Coupling with quinoline or pyrimidine scaffolds to enhance anticancer efficacy.

-

Green Chemistry: Solvent-free synthesis using microwave irradiation to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume